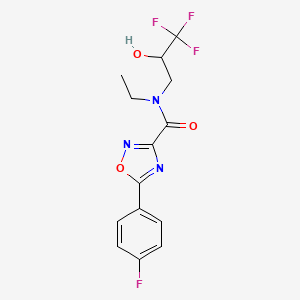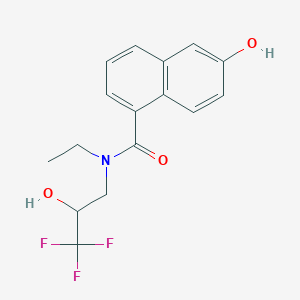![molecular formula C18H24N2O3 B6750500 Methyl 2-[1-(1-anilinocyclopropanecarbonyl)piperidin-4-yl]acetate](/img/structure/B6750500.png)
Methyl 2-[1-(1-anilinocyclopropanecarbonyl)piperidin-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[1-(1-anilinocyclopropanecarbonyl)piperidin-4-yl]acetate is a complex organic compound featuring a cyclopropane ring, an aniline group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(1-anilinocyclopropanecarbonyl)piperidin-4-yl]acetate typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Attachment of the Aniline Group: The aniline group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: This step often involves the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic conditions.
Final Esterification: The final step involves esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aniline and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Methyl 2-[1-(1-anilinocyclopropanecarbonyl)piperidin-4-yl]acetate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it versatile for various applications.
Wirkmechanismus
The mechanism by which Methyl 2-[1-(1-anilinocyclopropanecarbonyl)piperidin-4-yl]acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and piperidine moiety are often involved in binding interactions, while the aniline group can participate in hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]acetate
- Methyl 2-[1-(1-benzylcyclopropanecarbonyl)piperidin-4-yl]acetate
Uniqueness
Methyl 2-[1-(1-anilinocyclopropanecarbonyl)piperidin-4-yl]acetate is unique due to the presence of the aniline group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group, leading to different properties and applications.
Eigenschaften
IUPAC Name |
methyl 2-[1-(1-anilinocyclopropanecarbonyl)piperidin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16(21)13-14-7-11-20(12-8-14)17(22)18(9-10-18)19-15-5-3-2-4-6-15/h2-6,14,19H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGTYVNKZMRUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2(CC2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B6750420.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane;hydrochloride](/img/structure/B6750423.png)
![2-[1-(benzenesulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B6750426.png)
![N-[(5-propan-2-yloxy-1H-indol-3-yl)methyl]prop-2-enamide](/img/structure/B6750429.png)
![[3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone](/img/structure/B6750452.png)
![(4R,5R)-1-methyl-4-[3-(N-methylanilino)propylamino]-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one](/img/structure/B6750464.png)
![N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyacetamide](/img/structure/B6750478.png)

![N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-methyl-3-methylsulfinylpropanamide](/img/structure/B6750495.png)
![Methyl 1-[(2-pyridin-4-ylpropanoylamino)methyl]cyclopropane-1-carboxylate](/img/structure/B6750503.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(8-hydroxyquinolin-7-yl)methyl]propanamide](/img/structure/B6750523.png)
![Methyl 7-fluoro-4-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B6750538.png)
